Ethyl 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate is a compound that features a thiazole ring, a piperazine ring, and an ester functional group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The presence of the piperazine ring enhances its potential for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-thiazole intermediate.
Esterification: The final step involves the esterification of the piperazine-thiazole intermediate with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit the synthesis of essential biomolecules in microbes, leading to their death.
Comparison with Similar Compounds
Ethyl 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate can be compared with other thiazole derivatives:
Similar Compounds: Sulfathiazole, Ritonavir, Abafungin.
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O2S/c1-2-22-17(21)20-10-8-19(9-11-20)12-15-13-23-16(18-15)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
InChI Key |
NDBBTHMFKPOMBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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